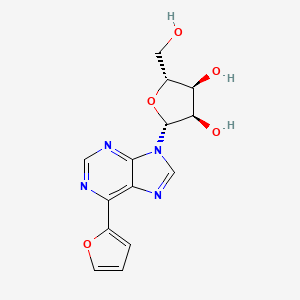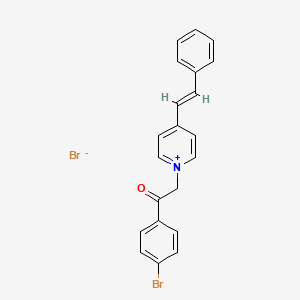
1-chloro-2-methylbenzene-5-ide;iodozinc(1+)
Vue d'ensemble
Description
1-chloro-2-methylbenzene-5-ide;iodozinc(1+) is a chemical compound that combines the structural elements of 1-chloro-2-methylbenzene and iodozinc
Mécanisme D'action
Target of Action
3-Chloro-4-methylphenylzinc iodide is a type of organozinc reagent . The primary targets of organozinc reagents are typically electrophilic carbon atoms in organic molecules. They are often used in organic synthesis for the formation of carbon-carbon bonds.
Action Environment
The action of 3-Chloro-4-methylphenylzinc iodide can be influenced by various environmental factors. For example, the reaction typically needs to be carried out in an inert atmosphere to prevent oxidation of the zinc atom. The temperature and solvent can also significantly affect the reaction rate and yield .
Méthodes De Préparation
The synthesis of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) typically involves the reaction of 1-chloro-2-methylbenzene with zinc iodide under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Reactants: 1-chloro-2-methylbenzene and zinc iodide.
Solvent: Anhydrous ether or tetrahydrofuran (THF) is commonly used.
Reaction Conditions: The reaction is conducted at low temperatures, typically around -78°C to 0°C, to control the reactivity and ensure the formation of the desired product.
Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
1-chloro-2-methylbenzene-5-ide;iodozinc(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodozinc group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler hydrocarbons.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with other organic halides.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Major products formed from these reactions include various substituted aromatic compounds and complex organic molecules.
Applications De Recherche Scientifique
1-chloro-2-methylbenzene-5-ide;iodozinc(1+) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, which are then studied for their potential therapeutic effects.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
1-chloro-2-methylbenzene-5-ide;iodozinc(1+) can be compared with other similar compounds such as:
1-chloro-2-iodobenzene: This compound is similar in structure but lacks the zinc component, making it less reactive in certain cross-coupling reactions.
2-chloro-1-methylbenzene: This compound has a similar aromatic structure but does not contain the iodozinc group, limiting its reactivity in specific synthetic applications.
1-chloro-2-methylpropane: While structurally different, this compound can also undergo substitution reactions but lacks the aromatic ring, affecting its reactivity and applications.
The uniqueness of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) lies in its combination of aromatic and organozinc components, providing a versatile reagent for various chemical transformations.
Propriétés
IUPAC Name |
1-chloro-2-methylbenzene-5-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXRYTXHYIZUPR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)Cl.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic Acid](/img/structure/B3262116.png)



![2-tert-Butyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3262141.png)




![7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3262174.png)


